![molecular formula C27H27N3O4 B2852757 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-65-5](/img/structure/B2852757.png)
4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzimidazole ring, a pyrrolidinone ring, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. These might involve the formation of the benzimidazole ring, the introduction of the methoxyphenyl groups, and the formation of the pyrrolidinone ring .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings are likely to contribute to the rigidity of the molecule, while the methoxyphenyl groups could add some flexibility .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the benzimidazole ring might undergo electrophilic substitution reactions, while the pyrrolidinone ring might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyphenyl groups and the nonpolar benzimidazole and pyrrolidinone rings could affect its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Nitrogen-containing heteroarene units are frequently found in natural products and biologically active synthetic compounds. These heterocycles play a crucial role due to their stability and ability to form hydrogen bonds with “privileged structures.” Among these, triazole derivatives exhibit diverse biological effects, making them valuable targets for research .
a. Anticancer Properties: Triazole derivatives have shown promise as anticancer agents. Researchers have investigated their cytotoxic effects and potential mechanisms of action. VU0610512-1 could be evaluated for its antiproliferative activity against cancer cell lines.
b. Anti-Inflammatory Activity: Given the structural features of VU0610512-1, it might exhibit anti-inflammatory properties. Researchers could explore its effects on inflammatory pathways and cytokine production.
c. Antimicrobial Effects: Triazole-based compounds have been studied as antimicrobial agents. VU0610512-1 could be tested against bacterial and fungal strains to assess its efficacy.
Organic Synthesis
The synthesis of VU0610512-1 involves the Michael addition of N-heterocycles to chalcones. This methodology has good green metrics, making it environmentally friendly. Researchers can further optimize the synthetic route and explore variations of this reaction .
Crystallography
Crystal structures of related compounds provide insights into their solid-state packing and intermolecular interactions. For instance, the crystal structures of 4-(2/3-methoxyphenoxyl)phthalonitrile derivatives have been studied, revealing stacking patterns and molecular arrangements .
Molecular Docking
Molecular docking studies can predict the binding affinity of VU0610512-1 to specific protein targets. Comparing its interactions with known bioactive compounds (e.g., tamoxifen) can guide further investigations .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-32-20-8-7-9-21(17-20)34-15-14-29-23-11-4-3-10-22(23)28-27(29)19-16-26(31)30(18-19)24-12-5-6-13-25(24)33-2/h3-13,17,19H,14-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWFMNLSBAYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.